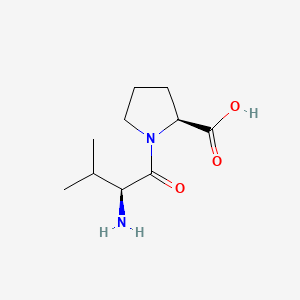

H-Pro-Val-OH

Description

L-Prolyl-L-valine has been reported in Aeromonas veronii with data available.

Structure

2D Structure

Properties

CAS No. |

20488-27-1 |

|---|---|

Molecular Formula |

C10H18N2O3 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

InChI Key |

AWJGUZSYVIVZGP-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+] |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)[O-])[NH3+] |

Appearance |

Solid powder |

Other CAS No. |

20488-27-1 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prolylvaline; Pro-val; L-Valyl-L-proline; Val-pro; Valylproline; |

Origin of Product |

United States |

Historical Context and Evolution of Valproic Acid Research

Serendipitous Discovery and Early Observations as a Research Solvent with Biological Activity

Valproic acid was first synthesized in 1881 or 1882 by Beverly S. Burton as a derivative of valeric acid, which is found naturally in the Valeriana officinalis plant drugbank.comwikipedia.orgresearchgate.netmdpi.commdpi.com. For several decades, VPA's primary use was in research laboratories as a "metabolically inert" organic solvent due to its ability to dissolve various organic compounds wikipedia.orgmedworksmedia.comthecarlatreport.com. It is a clear liquid at room temperature and is only slightly soluble in water but highly soluble in organic solvents medworksmedia.com.

The pivotal moment in VPA's history occurred in 1962 or 1963 when the French researcher Pierre Eymard, under the supervision of George Carraz, was investigating the anticonvulsant properties of khelline drugbank.comwikipedia.orgthecarlatreport.com. Eymard used valproic acid as a solvent for the compounds being screened for antiseizure activity wikipedia.orgthecarlatreport.com. He serendipitously observed that the solutions containing valproic acid, regardless of the dissolved compound, exhibited anticonvulsant properties drugbank.comresearchgate.netthecarlatreport.com. Specifically, he found that it prevented pentylenetetrazol-induced convulsions in laboratory rats wikipedia.org. This unexpected finding shifted the research focus from the dissolved compounds to the solvent itself, revealing the inherent biological activity of valproic acid drugbank.commedworksmedia.comthecarlatreport.com. Early experiments on mice further established VPA's potent anticonvulsant effect against maximal electroshock seizures nih.gov.

Paradigmatic Shifts in Mechanistic Understanding and Investigative Focus

Initially, the precise mechanism of action of valproate was unclear wikipedia.orgtaylorandfrancis.com. Traditionally, its anticonvulsant effect was attributed to the blockade of voltage-gated sodium channels and an increase in brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) wikipedia.orgnih.govtg.org.au. Research indicated that VPA inhibits GABA transaminase and succinate (B1194679) semialdehyde dehydrogenase, enzymes responsible for GABA degradation, thereby elevating GABA concentration and enhancing inhibitory neurotransmission drugbank.comnih.gov. This increase in GABAergic activity was also believed to contribute to its anti-manic properties wikipedia.org.

Over time, research revealed that VPA's effects extend beyond the GABAergic system, involving modulation of voltage-gated ion channels and other neurotransmitter systems nih.govresearchgate.net. A significant paradigmatic shift occurred with the discovery of VPA's role as a histone deacetylase (HDAC) inhibitor drugbank.comwikipedia.orgnih.gov. This epigenetic effect, promoting more transcriptionally active chromatin structures, provided a new avenue for understanding its diverse pharmacological profile, including potential activity in cancer treatment wikipedia.orgnih.govpsychiatrypodcast.com. Further studies have explored its impact on fatty acid metabolism, suggesting it may alter membrane fluidity and influence action potential thresholds drugbank.com. The understanding of VPA's mechanism continues to evolve, with investigations into its effects on various signaling systems and brain functions researchgate.net.

Expansion of Academic Research Interest Beyond Initial Applications

Following the discovery of its anticonvulsant properties, valproic acid was rapidly introduced into clinical use, first approved as an antiepileptic drug in France in 1967 wikipedia.orgresearchgate.net. Early clinical experience primarily focused on its efficacy in treating absence seizures medworksmedia.com. Over the subsequent two decades, controlled trials expanded the understanding of VPA's effectiveness across a broader spectrum of seizure types, including partial-onset and generalized-onset seizures, establishing it as a broad-spectrum antiepileptic drug medworksmedia.comnih.gov. The US Food and Drug Administration (FDA) approved VPA for absence seizures in 1978 and for complex partial seizures in 1983 nih.gov.

Academic research interest in VPA soon expanded beyond epilepsy. Anecdotal observations of its effects in patients with both epilepsy and migraine headaches led to prospective trials that demonstrated its efficacy in migraine prophylaxis medworksmedia.comtg.org.aunih.gov. VPA has gained substantial recognition for this indication since the FDA approved it in 1996 nih.gov.

Furthermore, early observations suggesting antimanic actions prompted research into its utility in bipolar disorder medworksmedia.comnih.gov. Controlled clinical trials conducted more than a decade later established significant efficacy in treating mania, leading to its approval for this indication medworksmedia.comnih.gov. VPA has become widely utilized as a mood stabilizer nih.gov.

More recently, research interest has expanded into entirely new areas, driven by the evolving understanding of its mechanisms, particularly its HDAC inhibition properties. Antiproliferative effects were noted during mechanistic studies, leading to investigations into a potential role in oncology as an adjunctive or chemopreventive agent medworksmedia.comtaylorandfrancis.comnih.govpsychiatrypodcast.comnih.gov. Research is also exploring its effectiveness as an adjuvant therapy in conditions such as HIV and neurodegenerative diseases mdpi.comnih.gov. The continued investigation into VPA's multifaceted actions underscores the significant expansion of academic research interest far beyond its initial application as a research solvent and its early use as an antiepileptic drug.

Molecular and Cellular Mechanisms of Valproic Acid Action

Modulation of Neurotransmitter Systems

Gamma-Aminobutyric Acid (GABA) System Interactions

VPA is widely recognized for its capacity to enhance GABAergic transmission, the main inhibitory system in the brain. patsnap.comdroracle.aipatsnap.com This enhancement is not achieved through a single mechanism but rather through a combination of actions that collectively increase the availability and effect of GABA in the synaptic cleft. symbiosisonlinepublishing.comnih.gov These actions include the inhibition of key enzymes involved in GABA catabolism and potential effects on GABA synthesis, release, and receptor activity.

VPA also inhibits succinic semialdehyde dehydrogenase (SSADH), another critical enzyme in the GABA catabolism pathway. symbiosisonlinepublishing.comnih.gov SSADH is responsible for metabolizing succinic semialdehyde, a product of GABA transamination. ssadh.net Inhibition of SSADH leads to an accumulation of succinic semialdehyde, which in turn can indirectly inhibit GABA transaminase, further contributing to increased GABA levels. drugbank.com In vitro studies have demonstrated that VPA is a potent inhibitor of SSADH. nih.gov However, this inhibition can have clinical implications in individuals with a pre-existing deficiency in this enzyme. nih.govnih.gov

The precise direct interaction of valproic acid with postsynaptic GABA receptors is a subject of ongoing research. While VPA does not appear to bind directly to the primary GABA binding site on GABA-A receptors in the same way that benzodiazepines do, it is thought to modulate GABAergic transmission at the postsynaptic level. nih.govwikipedia.orgyoutube.com Some studies suggest an indirect action on the GABA-A postsynaptic receptor, likely as a consequence of increased GABA in the synaptic cleft. symbiosisonlinepublishing.com Research indicates that VPA can enhance the postsynaptic effects of GABA, and its inhibitory actions can be antagonized by GABA-A receptor antagonists like bicuculline. nih.gov This suggests that VPA's effects are, at least in part, mediated through the potentiation of GABA-A receptor activity. nih.gov

Glutamatergic Neurotransmission Influences (e.g., NMDA and kainate receptors, glutamate (B1630785) receptor subunits)

In addition to bolstering inhibitory pathways, valproic acid also dampens excitatory neurotransmission mediated by glutamate. nih.gov This is a crucial aspect of its mechanism, as excessive glutamatergic activity is implicated in neuronal hyperexcitability. VPA has been reported to block excitatory responses induced by N-methyl-D-aspartate (NMDA). nih.gov

Table 1: Summary of Valproic Acid's Effects on GABAergic and Glutamatergic Systems

| System | Target | Effect of Valproic Acid | Outcome |

|---|---|---|---|

| GABAergic | GABA Transaminase (ABAT) | Inhibition | Increased GABA levels |

| Succinic Semialdehyde Dehydrogenase (ALDH5A1) | Inhibition | Increased GABA levels | |

| Glutamic Acid Decarboxylase (GAD) | Potential Stimulation | Increased GABA synthesis | |

| GABA-A Receptors | Postsynaptic Modulation | Enhanced inhibitory neurotransmission | |

| Glutamatergic | NMDA Receptors | Blockade of excitatory responses/Modulation of subunits | Reduced excitatory neurotransmission |

| Kainate Receptors | General reduction of glutamatergic activity | Reduced neuronal excitability |

Table 2: Investigated Mechanisms of Valproic Acid

| Mechanism | Key Findings | References |

|---|---|---|

| Inhibition of GABA Transaminase | Reduces the degradation of GABA, leading to increased synaptic concentrations. | patsnap.com, droracle.ai, patsnap.com |

| Inhibition of Succinic Semialdehyde Dehydrogenase | Potent in vitro inhibition, contributing to increased GABA levels. | symbiosisonlinepublishing.com, nih.gov |

| GABA Synthesis and Release | May stimulate glutamic acid decarboxylase (GAD) and promote GABAergic neuron differentiation. | symbiosisonlinepublishing.com, droracle.ai, nih.gov |

| GABA-A Receptor Modulation | Indirectly enhances postsynaptic GABA-A receptor activity. | symbiosisonlinepublishing.com, nih.gov |

| NMDA Receptor Influence | Blocks NMDA-induced excitatory responses and modulates receptor subunit expression. | nih.gov, nih.gov |

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | Valproic Acid | | Gamma-Aminobutyric Acid (GABA) | | Glutamate | | Succinic Semialdehyde | | N-methyl-D-aspartate (NMDA) | | Bicuculline |

Ion Channel Dynamics Regulation

Valproic acid modulates neuronal excitability by directly interacting with voltage-gated ion channels, key proteins in the initiation and propagation of action potentials.

Voltage-Gated Sodium Channel Inhibition

Valproic acid contributes to the stabilization of neuronal membranes by inhibiting voltage-gated sodium channels. nih.govpatsnap.com This action reduces the likelihood of repetitive neuronal firing that characterizes seizure states. symbiosisonlinepublishing.com Biophysical and computational studies have revealed that VPA's binding site on sodium channels is distinct from that of many other anticonvulsant drugs. pnas.orgnih.gov Instead of the pore domain, VPA interacts with the voltage sensor region of the channel. pnas.orgnih.govdntb.gov.ua This interaction influences the block and inactivation rates of the channel, albeit with a lower efficacy compared to classic channel-blocking compounds. nih.govresearchgate.netnih.gov

Electrophysiological studies on the prokaryotic NavMs sodium channel, a model for human sodium channels, have demonstrated a concentration-dependent block of sodium currents by VPA. researchgate.netnih.gov

| VPA Concentration (mM) | Mean Current Block (%) | Standard Deviation |

|---|---|---|

| 0.1 | 5 | ± 2 |

| 0.3 | 12 | ± 3 |

| 1.0 | 25 | ± 4 |

| 3.0 | 40 | ± 5 |

| 10.0 | 60 | ± 6 |

Data derived from electrophysiological recordings on HEK293t cells expressing NavMs channels. researchgate.netnih.gov

Voltage-Gated Calcium Channel Modulation (e.g., T-type calcium channels)

Valproic acid also modulates voltage-gated calcium channels, with a notable effect on low-threshold T-type calcium channels. patsnap.comsymbiosisonlinepublishing.comdroracle.ai These channels are implicated in the generation of thalamocortical oscillations associated with certain types of seizures. nih.gov Research has shown that VPA selectively reduces the low-threshold (T-type) calcium current at clinically relevant concentrations, while having no significant effect on high-threshold (N and L) calcium current components. umich.edu This reduction of the T-type current is concentration-dependent and does not appear to affect the voltage-dependency or the rates of activation or inactivation. umich.edu

In studies on acutely dissociated rat nodose ganglion neurons, the following reductions in T-type calcium current were observed: umich.edu

| VPA Concentration (µM) | Mean Peak T-Current Reduction (%) |

|---|---|

| 100 | 7 |

| 200 | 13 |

| 1000 | 16 |

Furthermore, VPA's inhibitory action on histone deacetylases can lead to the upregulation of T-type calcium channel transcription, particularly the CaV3.1 subtype, which may contribute to some of the neurodevelopmental effects observed with prenatal exposure to the compound. nih.gov

Enzyme Inhibition and Metabolic Interventions

A significant aspect of valproic acid's mechanism of action involves the inhibition of key enzymes, leading to widespread effects on gene expression and cellular function.

Myo-Inositol-1-Phosphate Synthetase Inhibition

Valproic acid contributes to the depletion of intracellular inositol (B14025) by inhibiting its de novo synthesis. symbiosisonlinepublishing.comresearchgate.net The primary target in this pathway is Myo-Inositol-1-Phosphate (MIP) synthase, the rate-limiting enzyme responsible for converting glucose-6-phosphate to myo-inositol-1-phosphate. nih.govnih.gov Studies have shown that VPA indirectly reduces the activity of MIP synthase. symbiosisonlinepublishing.comresearchgate.netnih.gov This inhibitory action leads to a measurable decrease in free inositol levels within the brain. nih.gov

Research in a mouse model demonstrated a significant reduction in brain inositol levels following VPA administration. nih.gov The mechanism is specific to VPA among several psychotropic drugs, and it is potent enough to trigger an upregulation of the corresponding gene for MIP synthase (INO1) in yeast models as a compensatory response. nih.govnih.gov This inositol depletion is a key mechanism shared with other mood-stabilizing agents, suggesting its importance in attenuating inositol-dependent signaling pathways. researchgate.netnih.gov

Table 1: Effect of Valproic Acid on Inositol Biosynthesis

| Parameter | Finding | Model System | Reference |

|---|---|---|---|

| Inositol Reduction (in vivo) | ~20% decrease in frontal cortex | Mouse | nih.gov |

| MIP Synthase Inhibition (IC50) | 50% activity reduction at 0.21-0.28 mmol/L VPA | Human prefrontal cortex homogenate | nih.gov |

| Gene Expression | Upregulation of the INO1 gene (codes for MIP synthase) | Yeast (Saccharomyces cerevisiae) | nih.gov |

Brain Microsomal Long-Chain Fatty Acyl-CoA Synthetase Inhibition

Valproic acid has been shown to inhibit brain microsomal long-chain fatty acyl-CoA synthetases (ACSL), the enzymes that activate fatty acids by converting them to their acyl-CoA esters. nih.gov The inhibition by VPA is non-competitive, meaning it reduces the maximal velocity (Vmax) of the enzymatic reaction without altering the substrate's affinity (Km) for the enzyme. nih.gov

Notably, this inhibition is substrate-selective. VPA demonstrates a significantly higher potency for the inhibition of arachidonoyl-CoA synthesis compared to its effect on the synthesis of palmitoyl-CoA or docosahexaenoyl-CoA. nih.gov The inhibition constant (Ki) for arachidonoyl-CoA synthesis is approximately five times lower than for the other fatty acids tested, falling within a range that is therapeutically relevant at brain concentrations achieved during treatment. nih.gov This selective action supports the hypothesis that VPA's effects may be partly mediated by reducing the brain's arachidonic acid cascade. nih.gov

Table 2: VPA Inhibition of Long-Chain Fatty Acyl-CoA Synthetases

| Substrate Synthesis Inhibited | Inhibition Constant (Ki) | Type of Inhibition | Reference |

|---|---|---|---|

| Arachidonoyl-CoA | 14.1 mM | Non-competitive | nih.gov |

| Palmitoyl-CoA | 85.4 mM | Non-competitive | nih.gov |

| Docosahexaenoyl-CoA | 78.2 mM | Non-competitive | nih.gov |

Glycogen (B147801) Synthase Kinase 3 (GSK3) Inhibition (e.g., GSK3-alpha and GSK3-beta)

Valproic acid inhibits the activity of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase with two isoforms, GSK3-alpha and GSK3-beta. nih.gov This inhibition occurs in a concentration-dependent manner at levels similar to those achieved clinically. nih.gov Unlike lithium, which can directly inhibit GSK3, VPA appears to inhibit GSK3 indirectly through a yet-to-be-fully-elucidated pathway. nih.govresearchgate.net

The functional consequence of GSK3 inhibition by VPA has been observed in various cell models. In human neuroblastoma SH-SY5Y cells, VPA treatment leads to an increase in cytosolic and nuclear levels of β-catenin, a well-known substrate of GSK3. nih.gov In developing neurons, VPA decreases the phosphorylation of microtubule-associated protein 1B (MAP-1B), another GSK3 substrate. nih.gov Co-treatment of neuronal cells with VPA and lithium results in an additive or synergistic inhibition of GSK3 activity, further supporting its role as a key target. jneurosci.org

Table 3: Research Findings on VPA and GSK3 Inhibition

| Finding | Effect | Model System | Reference |

|---|---|---|---|

| GSK3 Activity | Concentration-dependent inhibition of both GSK3-alpha and GSK3-beta. | In vitro / SH-SY5Y cells | nih.gov |

| β-catenin Levels | Significant time-dependent increase in cytosolic and nuclear levels. | SH-SY5Y cells | nih.gov |

| Mechanism | Indirect inhibition of GSK3-beta. | Developing neurons | nih.gov |

| Combined Treatment | Additive decrease in GSK3 activity when co-treated with lithium. | Cerebellar granule cells | jneurosci.org |

Phospholipase A2 (PLA2) Signaling Pathway Modulation

Valproic acid is known to modulate the Phospholipase A2 (PLA2) signaling pathway. symbiosisonlinepublishing.com PLA2s are enzymes that cleave fatty acids from the sn-2 position of phospholipids, releasing molecules like arachidonic acid and lysophospholipids, which are precursors for various signaling lipids. mdpi.com Recent studies have specifically implicated VPA in the activation of PLA2G4A (also known as cytosolic PLA2). This activation was linked to lysosomal membrane permeabilization in liver tissues, suggesting a role for PLA2 modulation in cellular stress responses induced by VPA. nih.gov The modulation of this pathway can have significant downstream effects, as the products of PLA2 activity are involved in a wide range of cellular processes. mdpi.comresearchgate.net

Intracellular Signal Transduction Pathway Modulation

Valproic acid activates the Extracellular Signal-Regulated Kinase (ERK) pathway, which is a critical signaling cascade involved in neuronal survival, neurogenesis, and plasticity. jneurosci.org This pathway is part of the broader Mitogen-Activated Protein Kinase (MAPK) family. nih.gov VPA treatment leads to the increased phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr183/Tyr185 for ERK2), which signifies their activation. nih.govnih.gov

This activation is dependent on the upstream kinase MEK (also known as MAPKK). drugbank.com Once activated, ERK can phosphorylate and activate downstream targets. drugbank.com VPA-induced ERK activation has been shown to increase the expression of the transcription factor ELK-1 and its subsequent target, c-fos, which are involved in regulating gene expression related to neural growth and plasticity. drugbank.com

Table 4: VPA-Mediated Activation of the ERK Pathway

| Component | Effect of VPA | Significance | Reference |

|---|---|---|---|

| ERK1/2 (p44/42) | Increased phosphorylation (activation). | Central step in pathway activation. | jneurosci.orgnih.govnih.gov |

| MEK | Activation is MEK-dependent. | Upstream kinase responsible for ERK phosphorylation. | drugbank.com |

| ELK-1 | Increased expression/activity. | Downstream transcription factor. | drugbank.com |

| c-fos | Increased expression. | Immediate early gene involved in plasticity. | drugbank.com |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses. youtube.com Valproic acid has been shown to activate the MAPK pathway, with the most consistently reported effect being the activation of the ERK1/2 cascade as detailed above. jneurosci.orgresearchgate.netnih.gov

The effect of VPA on other branches of the MAPK family, which include c-Jun N-terminal kinase (JNK) and p38 kinase, appears to be more variable and cell-type dependent. For instance, in HEK293 cells, VPA was observed to slightly activate ERK, slightly inhibit JNK, and have no significant effect on p38 activation. researchgate.net Research using the model organism Dictyostelium discoideum also demonstrated that VPA causes a transient increase in ERK2 phosphorylation. nih.gov This body of evidence indicates that VPA modulates MAPK signaling, primarily through robust activation of the ERK branch, which is linked to its neuroprotective and neurotrophic effects. jneurosci.orgnih.gov

Protein Kinase C (PKC) Pathway Downregulation

Valproic acid has been shown to indirectly downregulate the Protein Kinase C (PKC) pathway. Chronic exposure to VPA leads to a decrease in PKC activity in both the membrane and cytosolic fractions of cells. researchgate.netnih.gov This effect is isozyme-selective, with studies demonstrating a reduction in the levels of PKC-alpha and PKC-epsilon, while other isoforms like PKC-delta and PKC-zeta remain unaffected. nih.gov The downregulation of PKC-α and PKC-ε is a potential mechanism contributing to the therapeutic effects of VPA. mdpi.com Research in human astrocytoma cells indicates that therapeutic concentrations of VPA can slightly decrease PKC activity. nih.gov Furthermore, VPA has been found to inhibit the substance P-induced activation of PKC-epsilon. nih.gov

Table 1: Effects of Valproic Acid on PKC Isozymes

| Isozyme | Effect of VPA | Reference |

|---|---|---|

| PKC-alpha | Decreased levels/activity | researchgate.netnih.gov |

| PKC-epsilon | Decreased levels/activity | researchgate.netnih.govnih.gov |

| PKC-delta | No significant change | nih.gov |

| PKC-zeta | No significant change | nih.gov |

Notch Signaling Cascade Activation

Valproic acid is recognized as an activator of the Notch signaling pathway. researchgate.netresearchgate.net Studies have shown that VPA treatment can lead to an increase in the active form of Notch1. nih.gov This activation of Notch signaling by VPA is thought to be a crucial component of its therapeutic action in certain contexts. For instance, VPA has been observed to activate Notch3 signaling in vivo. nih.gov

The activation of the Notch pathway by VPA leads to the upregulation of downstream target genes, including members of the Hairy/Enhancer of Split (HES) and Hairy/Enhancer-of-split related with YRPW motif (HEY) families of basic helix-loop-helix transcription factors. Specifically, VPA has been associated with the upregulation of HES-1 and HEY-1. nih.gov Furthermore, Notch signaling is known to induce the expression of Sox9, and this process can be influenced by VPA. researchgate.netnih.gov

Table 2: VPA's Influence on Notch Signaling Components

| Component | Effect of VPA | Reference |

|---|---|---|

| Notch1 | Activation/Increased Protein Levels | nih.gov |

| Notch3 | Activation | nih.gov |

| HES-1 | Upregulation (downstream effect) | nih.gov |

| HEY-1 | Upregulation (downstream effect) | nih.gov |

| Sox9 | Upregulation (downstream effect) | researchgate.netnih.gov |

Wnt/β-Catenin Pathway Activation

Valproic acid has been demonstrated to activate the canonical Wnt/β-catenin signaling pathway. nih.govnih.gov This activation is characterized by an increase in the levels of β-catenin. frontiersin.org VPA can promote the differentiation of neural stem cells into neurons, at least in part, by activating Wnt-3α and β-catenin. nih.gov The mechanism of activation often involves the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway. frontiersin.org VPA treatment has been shown to increase the inactive (phosphorylated) form of GSK-3β, leading to the stabilization and accumulation of β-catenin. frontiersin.org

Table 3: Key Molecules in VPA-Mediated Wnt/β-Catenin Pathway Activation

| Molecule | Role in Pathway | Effect of VPA | Reference |

|---|---|---|---|

| Wnt-3α | Ligand | Activation | nih.gov |

| β-Catenin | Key Signal Transducer | Increased Levels/Activation | nih.govfrontiersin.org |

| GSK-3β | Negative Regulator | Inhibition (Increased Inactive Form) | frontiersin.org |

Akt Pathway Modulation

The modulation of the Akt (also known as Protein Kinase B) pathway by valproic acid is complex and appears to be context-dependent. Some studies report that VPA activates the Akt pathway. For instance, VPA has been shown to activate the PI3K/Akt/mTOR pathway in muscle cells and neural stem cells. researchgate.netnih.gov This activation can lead to downstream effects such as promoting cell survival and differentiation. mdpi.com

Conversely, other research indicates that VPA can suppress the Akt/mTOR signaling pathway. nih.govspandidos-publications.com For example, in certain cancer cell lines, VPA has been observed to reduce the levels of phosphorylated (active) Akt. nih.gov This discrepancy suggests that VPA's effect on the Akt pathway may vary depending on the cell type and the specific cellular environment.

Table 4: Context-Dependent Modulation of the Akt Pathway by VPA

| Cellular Context | Effect of VPA on Akt Pathway | Reference |

|---|---|---|

| Muscle Cells | Activation | researchgate.net |

| Neural Stem Cells | Activation | nih.gov |

| Subarachnoid Hemorrhage Model | Activation | mdpi.com |

| Prostate Cancer Cells | Suppression | nih.govspandidos-publications.com |

Phosphoinositol Pathways

Valproic acid has been shown to impact phosphoinositide signaling. symbiosisonlinepublishing.com It can reduce the levels of phosphoinositides, such as phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govresearchgate.net This effect is acute, dose-dependent, and appears to occur independently of inositol levels, suggesting a direct effect on phosphoinositide metabolism. nih.govresearchgate.net VPA is a non-competitive indirect inhibitor of myo-inositol-1-phosphate synthetase, which leads to a decrease in the de novo synthesis of inositol monophosphatase and subsequent depletion of inositol. mdpi.comdrugbank.com

Table 5: VPA's Effects on the Phosphoinositol Pathway

| Molecule/Process | Effect of VPA | Reference |

|---|---|---|

| Phosphoinositide Levels (PIP, PIP2) | Reduction | nih.govresearchgate.net |

| myo-inositol-1-phosphate synthetase | Indirect Inhibition | mdpi.comdrugbank.com |

| Inositol de novo synthesis | Reduction | mdpi.comdrugbank.com |

Valproic Acid Metabolism and Metabolite Research in Non Clinical Systems

Primary Metabolic Pathways Elucidation

Valproic acid metabolism is complex, leading to a diverse array of metabolites with varying biological activities. mdpi.com Non-clinical studies have been instrumental in elucidating the enzymes and intermediates involved in these pathways.

Glucuronidation Pathway

Glucuronidation is a major metabolic pathway for VPA, accounting for approximately 30-50% of the administered dose being excreted as the glucuronide conjugate. nih.govwikipedia.org This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate VPA with glucuronic acid to form valproate glucuronide. In vitro studies using human liver microsomes and recombinant proteins have identified several UGT isoforms involved in VPA glucuronidation, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15. nih.govresearchgate.netresearchgate.net Some studies, however, have suggested that VPA may inhibit UGT2B15 rather than being glucuronidated by it, and UGT1A1 does not show activity towards VPA in vitro. nih.gov

Mitochondrial Beta-Oxidation Pathway

The mitochondrial beta-oxidation pathway is another significant route of VPA metabolism, typically accounting for over 40% of an administered dose. nih.govwikipedia.org As a fatty acid, VPA can enter the mitochondria and be metabolized through endogenous pathways. nih.gov The initial step involves the conversion of VPA to valproyl-CoA (VPA-CoA), catalyzed by medium-chain acyl-CoA synthase. pharmgkb.org VPA-CoA is then a substrate for dehydrogenation, primarily by 2-methyl-branched chain acyl-CoA dehydrogenase (ACADSB), forming 2-propyl-valproyl-CoA (also known as 2-ene-VPA-CoA). pharmgkb.orgnih.gov This pathway can generate metabolites that have been observed to be hepatotoxic. nih.govpharmgkb.org The formation of valproyl-CoA and its mitochondrial metabolites can sequester the limited pool of mitochondrial free CoA, potentially inhibiting CoA-dependent metabolic processes. faimallusr.com

Cytochrome P450 (CYP)-Mediated Oxidation Pathway

Here is a summary of the primary metabolic pathways and involved enzymes:

| Metabolic Pathway | Primary Enzymes Involved | Contribution to Metabolism (Approx.) | Key Intermediates/Metabolites Mentioned |

| Glucuronidation | UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15 nih.govresearchgate.netresearchgate.net | 30-50% nih.govwikipedia.org | Valproate glucuronide nih.govwikipedia.org |

| Mitochondrial Beta-Oxidation | Medium-chain acyl-CoA synthase, ACADSB pharmgkb.orgnih.gov | >40% nih.govwikipedia.org | Valproyl-CoA, 2-propyl-valproyl-CoA (2-ene-VPA-CoA) pharmgkb.org |

| CYP-Mediated Oxidation | CYP2A6, CYP2B6, CYP2C9 mdpi.comnih.govpharmgkb.orggazi.edu.tr, CYP3A5 mdpi.com | ~10% nih.gov | 4-ene-VPA, 4-OH-VPA, 5-OH-VPA, 3-OH-VPA mdpi.comnih.govpharmgkb.org |

Investigation of Valproic Acid Metabolites in Mechanistic Research

Research in non-clinical systems has focused on specific VPA metabolites to understand their formation and biochemical significance, particularly concerning potential toxicity.

4-ene-Valproic Acid (4-ene-VPA) Formation and Biochemical Significance

4-ene-VPA (2-propylpent-4-enoic acid) is a significant oxidative metabolite of VPA, primarily formed by the action of CYP2C9, CYP2A6, and to a lesser extent, CYP2B6. nih.govmdpi.compharmgkb.org It is formed via terminal desaturation of VPA. oup.com 4-ene-VPA is of particular interest in mechanistic research due to its potential role in VPA-induced hepatotoxicity. researchgate.netpharmgkb.orgresearchgate.net While 4-ene-VPA itself has been shown to have anticonvulsant potency similar to VPA, its subsequent metabolism is linked to the formation of reactive intermediates. mdpi.comnih.gov The formation of 4-ene-VPA can be influenced by factors such as age and co-administered medications. researchgate.netnih.gov

2,4-diene-Valproyl-CoA Ester Formation and Reactivity in Cellular Systems

The 2,4-diene-valproyl-CoA ester (2-propyl-2,4-pentadienoyl-CoA) is a reactive metabolite formed downstream of 4-ene-VPA. nih.govpharmgkb.orgresearchgate.net The current understanding suggests that 4-ene-VPA enters the mitochondria and is converted to a 4-ene-VPA-CoA ester with the help of ACADSB. nih.govpharmgkb.org Subsequent beta-oxidation of 4-ene-VPA-CoA leads to the formation of the reactive 2,4-diene-VPA-CoA ester. nih.govpharmgkb.orgresearchgate.net This reactive metabolite is electrophilic and can form conjugates with cellular thiols, such as mitochondrial glutathione (B108866), potentially leading to the depletion of glutathione pools. nih.govpharmgkb.orgmdpi.comresearchgate.net The formation of these reactive metabolites and their interaction with cellular components are investigated in non-clinical systems to understand the mechanisms underlying VPA's effects, including potential toxicity. nih.govpharmgkb.orgresearchgate.net Studies using fluorinated derivatives of 4-ene-VPA have provided evidence for the specific role of beta-oxidation of 4-ene-VPA in the formation of the 2,4-diene metabolite. nih.govpharmgkb.orgresearchgate.net

Hydroxylated Metabolites (e.g., 4-OH-VPA, 5-OH-VPA, 3-OH-VPA)

Hydroxylation is a significant oxidative metabolic pathway for valproic acid, primarily mediated by cytochrome P450 enzymes. Non-clinical studies have identified several hydroxylated metabolites, including 4-hydroxyvalproic acid (4-OH-VPA), 5-hydroxyvalproic acid (5-OH-VPA), and 3-hydroxyvalproic acid (3-OH-VPA).

Research using human liver microsomes and recombinant CYP enzymes has demonstrated the involvement of specific CYP isoforms in the formation of these metabolites. CYP2C9, CYP2B6, and CYP2A6 have been shown to play a role in the generation of 4-OH-VPA and 5-OH-VPA. nih.govmdpi.com For instance, studies have indicated that the CYP2C9 isoenzyme is associated with a significant percentage of the 4-hydroxylation and 5-hydroxylation of VPA in vitro. nih.govmdpi.com The formation of 3-OH-VPA involves CYP2A6 and CYP3A5. nih.gov

In silico simulation models using systems like rat liver S9 fractions have also suggested the formation of 4-OH-VPA and 5-OH-VPA through hydroxylation of valproic acid. jst.go.jp These studies in non-clinical systems provide valuable insights into the enzymatic basis of VPA hydroxylation.

Glucuronide Conjugates in Metabolic Clearance Studies (e.g., valproate glucuronide)

Glucuronidation is a major metabolic pathway for valproic acid, leading to the formation of valproate glucuronide. This conjugation typically results in a more water-soluble metabolite that is readily excreted. nih.govemcrit.orgwikipedia.orgnih.gov

Valproate glucuronide is often identified as a principal metabolite in metabolic clearance studies conducted in various non-clinical models, highlighting the importance of this conjugation pathway in VPA elimination. wikipedia.orgnih.gov

Carnitine and Glycine (B1666218) Conjugation Pathways

Valproic acid can also undergo conjugation with carnitine and glycine. The conjugation with carnitine results in the formation of valproyl-carnitine. This process is linked to the mitochondrial beta-oxidation pathway of VPA metabolism, which involves the formation of valproyl-CoA. emcrit.orgfarmaciajournal.com The "carnitine shuttle" mechanism is involved in the transport of activated fatty acids, including valproyl-CoA, across the mitochondrial membrane. farmaciajournal.com

Although glycine conjugation is mentioned as a metabolic pathway for VPA nih.gov, detailed research findings specifically on the glycine conjugation pathway of VPA in non-clinical systems were not prominently found in the consulted literature.

Valproic Acid Effects on Cellular Processes and Biological Systems in Experimental Models

Epigenetic Regulation and Chromatin Dynamics

Valproic acid is a well-known inhibitor of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation. frontiersin.orgscielo.brembopress.org By inhibiting HDACs, VPA affects the acetylation status of histones, alters DNA methylation patterns, and induces significant changes in chromatin structure and gene expression. frontiersin.orgscielo.br

Histone Acetylation Dynamics

Valproic acid treatment leads to increased histone acetylation, a process known as histone hyperacetylation, particularly affecting core histones H3 and H4. embopress.orgpsu.eduresearchgate.netnih.govnih.govplos.orgplos.orgmdpi.comaacrjournals.org This hyperacetylation is a rapid and dose-dependent effect observed in various cell lines, including breast cancer cells and HeLa cells. psu.eduresearchgate.netnih.govnih.govplos.orgplos.org For instance, studies in MCF-7 breast cancer cells showed rapid dose-dependent hyperacetylation of histones H3 and H4 upon VPA exposure, with maximal H4 acetylation occurring as early as 1 hour. psu.eduresearchgate.netnih.gov Similarly, HeLa cells treated with VPA exhibited increased acetylation levels of histones H4 and H3 depending on the dose and exposure duration. nih.govplos.org The inhibition of HDAC activity by VPA is considered a primary mechanism leading to this increased histone acetylation. embopress.org

DNA Methylation Status Alterations

Beyond histone acetylation, VPA has been reported to influence DNA methylation status in various cell types. frontiersin.orgnih.govplos.orgacs.orgacs.org VPA can induce DNA demethylation, leading to the conversion of 5-methylcytosine (B146107) (5mC) to cytosine (C). frontiersin.org This process can occur through active or passive pathways depending on the cell type. frontiersin.orgacs.org For example, in MCF-7 cells, VPA-induced demethylation appears to occur passively. acs.org Studies in HeLa cells demonstrated VPA-induced DNA demethylation, assessed through decreased 5mC immunofluorescence signals and changes in FTIR spectral signatures related to DNA methylation levels. frontiersin.orgnih.govplos.org While histone acetylation is generally considered a rapid and transient phenomenon, DNA methylation changes induced by VPA can be more stable, potentially leading to long-term epigenetic reprogramming. frontiersin.org The interplay between histone acetylation and DNA methylation in response to VPA has been observed in several cell lines, including MCF-7, neuroblastoma cells, and lung cancer cells. nih.govplos.org

Chromatin Remodeling and Structure Alterations

Valproic acid induces chromatin remodeling, leading to alterations in chromatin structure. frontiersin.orgscielo.brpsu.eduresearchgate.netnih.govplos.orgplos.orgacs.orgbiorxiv.org This remodeling is associated with the epigenetic changes induced by VPA, including histone acetylation and DNA methylation alterations. frontiersin.orgscielo.br VPA treatment has been shown to cause chromatin decondensation, which can be observed through electron microscopy and is correlated with enhanced sensitivity of DNA to nucleases and increased interaction of DNA with intercalating agents. psu.eduresearchgate.netnih.gov In breast cancer cells, VPA-induced chromatin decondensation was linked to the repression of proteins involved in maintaining heterochromatin structure, such as structural maintenance of chromatin (SMC) proteins, SMC-associated proteins, DNA methyltransferase 1 (DNMT1), and heterochromatin protein 1 (HP1). psu.eduresearchgate.netnih.gov While VPA-induced histone hyperacetylation is rapid, significant changes in chromatin structure may require longer exposure times, suggesting that chromatin decondensation is a downstream effect of HDAC inhibition rather than a direct consequence of altered electrostatic interactions due to histone acetylation alone. psu.eduresearchgate.net Studies in HeLa cells also indicated chromatin decondensation following VPA treatment, suggesting an association with altered gene expression. plos.orgplos.org

Gene Expression Modulation Through Transcription Factors

Valproic acid modulates gene expression, partly through its influence on transcription factors. frontiersin.orgscielo.br VPA has been shown to increase the DNA binding activity of transcription factors such as Activator Protein 1 (AP-1) and members of the Sp family (e.g., Sp1). nih.govnih.govsymbiosisonlinepublishing.comoup.comcuni.cz Studies using K562 cells demonstrated that VPA-induced expression of the Galpha(i2) gene, which lacks AP-1 binding motifs, was inhibited by mithramycin A, a compound that interferes with Sp1 binding, indicating the involvement of Sp family transcription factors. nih.gov Furthermore, VPA treatment increased AP-1 DNA binding activity in rat C6 glioma cells and human neuroblastoma (SH-SY5Y) cells in a concentration- and time-dependent manner. nih.govcuni.cz This modulation of transcription factor activity by VPA can influence the expression of various genes involved in cellular processes. nih.govsymbiosisonlinepublishing.comcuni.cz

Direct Interaction with DNA Conformation and Histone Proteins

Research suggests that VPA may directly interact with DNA and histone proteins, contributing to changes in chromatin structure. frontiersin.orgscielo.brscielo.brnih.gov Studies using techniques like Fourier-transform infrared (FTIR) microspectroscopy and polarization microscopy have indicated that VPA can interact with DNA and histones, including histone H1 and H3. frontiersin.orgnih.gov These interactions may induce changes in the textural superstructure and molecular order of DNA, potentially through van der Waals forces. nih.gov VPA has also been shown to affect the conformations of histone H1 and H3, possibly due to electrostatic binding between the drug and amino acid residues in the proteins. frontiersin.orgnih.gov Specifically, VPA appears to interact differentially with the highly lysine-rich histone H1 and the lysine-poor nucleosome core histone H3. frontiersin.org These direct interactions, alongside VPA's effects on epigenetic marks, contribute to the observed chromatin remodeling. frontiersin.orgscielo.br

Cellular Proliferation and Differentiation Studies

Valproic acid influences cellular proliferation and differentiation in various experimental models. Studies have shown that VPA can decrease cell proliferation and induce differentiation in different cell types, including cancer cells and stem cells. medigraphic.comembopress.orgnih.govtandfonline.comehu.eusdovepress.com For instance, VPA treatment reduced cell proliferation and induced neuroendocrine differentiation in human prostate LNCaP cells. dovepress.com In this model, VPA significantly influenced proliferative activity, showing a greater inhibitory effect at longer exposure times and decreasing the S phase of the cell cycle. dovepress.com VPA has also been shown to promote the differentiation of human adipose-derived stem cells into oligodendrocytes, which has implications for potential therapeutic applications in neurodegenerative disorders like Multiple Sclerosis. ehu.eus In zebrafish larvae, VPA was found to reduce cell proliferation, differentiation, and migration in the cerebellum. tandfonline.com These effects on proliferation and differentiation are often linked to VPA's role as an HDAC inhibitor and its subsequent impact on gene expression and chromatin structure. embopress.orgnih.govehu.eus

Here is a data table summarizing some of the experimental findings on VPA's effects:

| Experimental Model | VPA Concentration/Treatment Duration | Observed Effect on Histones/DNA Methylation | Observed Effect on Chromatin Structure | Observed Effect on Cellular Process | Citation |

| MCF-7 breast cancer cells | Dose-dependent, as early as 1 hour | Rapid dose-dependent hyperacetylation of histones H3 and H4. | Chromatin decondensation (after 48h). | Potentiation of DNA-damaging agents. | psu.eduresearchgate.netnih.gov |

| HeLa cells | 1 mM, 4h treatment, 24h/48h culture | Decreased 5mC immunofluorescence signals (DNA demethylation). | Chromatin decondensation. | Chromatin remodeling, association with altered gene expression. | nih.govplos.orgplos.org |

| Rat C6 glioma cells | Acute (hours) and chronic (days) | Not specified. | Not specified. | Increased AP-1 DNA binding activity. | nih.govcuni.cz |

| Human neuroblastoma (SH-SY5Y) | Not specified. | Not specified. | Not specified. | Enhanced AP-1 DNA binding activity. | nih.govcuni.cz |

| Human prostate LNCaP cells | 1mM, 48-96 hrs | Not specified. | Not specified. | Reduced cell proliferation, induced neuroendocrine differentiation. | dovepress.com |

| Human adipose-derived stem cells | Not specified. | Inactivation of GSK-3β, phosphorylation of β-catenin (linked to differentiation). | Not specified. | Promoted differentiation into oligodendrocytes. | ehu.eus |

| Zebrafish larvae (cerebellum) | 0.2 or 2 mM, 3h exposure + 12h BrdU | Not specified. | Not specified. | Reduced cell proliferation, differentiation, and migration. | tandfonline.com |

Induction of Cellular Differentiation in Various Cell Lineages (e.g., hematopoietic cells, U937 cells, myeloid hematopoietic progenitor cells)

Valproic acid has been shown to induce differentiation in various cell lineages, including hematopoietic cells and specific cell lines like U937 cells. VPA promotes the differentiation of myeloid hematopoietic progenitors into the monocytic lineage. In CD34+ hematopoietic stem/progenitor cells, VPA increases the expression of CD11b and CD14 while decreasing erythroid lineage markers. This is associated with increased levels of the transcription factor PU.1 and reduced levels of GATA-1, FOG-1, and SP1 nih.gov.

In myelomonocytic U937 cells, VPA induces differentiation into monocytes. This process is linked to an increase in H3 and H4 acetylation and the induction of p21 expression, which is necessary for monocyte development. This differentiation is correlated with the upregulation of myeloid markers including CD11a, CD11b, CD11c, CD13, CD18, and CD64 nih.govresearchgate.netresearchgate.net. Studies using VPA analogs have supported the argument that VPA-induced differentiation in hematopoietic cell lines is mediated through HDAC inhibition, as the potency for differentiation induction parallels their potencies for in vitro HDAC inhibition and acetylation of histones associated with the p21 promoter researchgate.net.

Neural Proliferation and Differentiation

Valproic acid significantly impacts neural proliferation and differentiation, affecting various stages and types of neural cells.

Neurogenesis and Neurite Growth Promotion

VPA has been shown to enhance neurogenesis and promote neurite growth in experimental models. It can activate mitogen-activated protein kinases (MAPKs) and promote neurite growth ucl.ac.ukjneurosci.org. Studies have demonstrated that VPA enhances ERK pathway-dependent cortical neuronal growth and promotes neural stem cell proliferation and maturation (neurogenesis) ucl.ac.ukjneurosci.org. In adult mice, chronic VPA treatment has been shown to induce hippocampal neurogenesis, increasing the number of BrdU- and NeuN-positive cells jneurosci.org.

In an Alzheimer's disease mouse model, VPA treatment promoted cell proliferation and increased the density of immature neurons in the dentate gyrus of the hippocampus nih.gov. VPA also increased neurite length of hippocampal neurons in vivo and in vitro in this model, rescuing dystrophic neurites and promoting neurite outgrowth nih.gov. This effect is associated with the upregulation of synaptic markers like PSD-95 and GAP43 and the inhibition of GSK-3β activity nih.govnih.gov.

Differentiation of Neural Crest Progenitors and Hippocampal Neural Stem Cells

Valproic acid affects the differentiation of neural crest progenitors and hippocampal neural stem cells. Studies have proven that VPA can influence the proliferation and differentiation of these cell types nih.gov. In cultured hippocampal neural progenitor cells, VPA treatment during progenitor stages resulted in significant inhibition of cell proliferation and induction of neuronal differentiation nih.gov. This was accompanied by increased expression of proneural transcription factors such as Ngn1, Math1, and p15 (B1577198), indicating a shift towards a neuronal fate nih.gov. Chromatin immunoprecipitation analysis showed that acetylated histone H4 was associated with the promoters of Ngn1, Math1, and p15 in these cells, linking VPA's effect to histone acetylation nih.gov.

In postpubertal rats, a 28-day exposure to VPA increased type-1 stem cells and suppressed the differentiation of granule cell lineages in adult hippocampal neurogenesis. This was suggested to be related to the activation of SCF-KIT signaling and suppression of BTG2-mediated antiproliferative effects on stem cells. VPA also decreased type-3 progenitor cells and immature granule cells researchgate.net.

Mesenchymal Stem Cell Differentiation into Neuronal Phenotypes

Mesenchymal stem cells (MSCs) from various sources have the potential to differentiate into neuronal phenotypes, and valproic acid can promote this process. Studies have shown that VPA can induce neural differentiation of adult mesenchymal stem cells within 24 hours researchgate.netresearchgate.net. This induction is associated with the upregulation of suppressor of cytokine signaling 5 (SOCS5) and Fibroblast growth factor 21 (FGF21), downregulation of the JAK/STAT pathway, and activation of the MAPK cascade researchgate.net.

Research on human placenta-derived mesenchymal stem cells (hPMSCs) indicated that VPA treatment promoted neural differentiation, marked by the emergence of βIII-tubulin-positive cells. This effect was linked to the activation of autophagy iiarjournals.org.

Oligodendrocyte Differentiation and Remyelination Enhancement in Animal Models

Valproic acid has demonstrated effects on oligodendrocyte differentiation and the enhancement of remyelination in animal models, particularly in the context of demyelinating diseases like Multiple Sclerosis (MS). VPA can enhance the differentiation of stem cells into oligodendrocytes researchgate.netehu.eusnih.gov. In a mouse model of MS induced by cuprizone, VPA treatment, alone or in combination with human Adipose-Derived Stem Cells (hADSCs), improved remyelination and motor function ehu.eusnih.gov. The number of MOG and OLIG2 positive cells, markers for oligodendrocytes, significantly increased in groups receiving VPA ehu.eusnih.gov. The expression of β-catenin, myelin, and other oligodendrocyte-specific genes was also higher in VPA recipient groups researchgate.netehu.eusnih.gov. VPA, acting as a GSK3-β inhibitor, is thought to stimulate the differentiation of stem cells into oligodendrocytes ehu.eusnih.gov.

In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, VPA administration has been shown to attenuate disease symptoms and increase endogenous myelin repair by recruiting neural stem cells and oligodendrocyte progenitors to lesion sites researchgate.net. VPA, as a low-affinity HDAC inhibitor, has been shown to increase the number of remyelinating axons in EAE lesions in rats, leading to faster recovery from clinical neurological disabilities researchgate.net.

Cholangiocyte Differentiation from Human Embryonic Stem Cells

Valproic acid can promote the differentiation of human embryonic stem cells (hESCs) into cholangiocyte-like cells. A VPA-based approach has been reported for cholangiocyte differentiation of human pluripotent stem cells oup.comnih.govresearchgate.net. In this approach, hESCs are differentiated into hepatoblasts, followed by treatment with VPA oup.comnih.govresearchgate.net. VPA activates Notch2 expression and upregulates the expression of genes like HES-1, HEY-1, and SOX9 oup.comnih.govresearchgate.net. After treatment, the hepatoblasts differentiate into cholangiocytes, expressing markers such as AE2, AQP1, CFTR (genes), and CK19 and CK7 (proteins) oup.comnih.govresearchgate.net. These differentiated cholangiocytes were also able to form bile duct-like structures after implantation into the spleen of NOD/SCID mice oup.comnih.govresearchgate.net. This suggests that VPA can efficiently activate the Notch signaling pathway in hepatoblasts to induce cholangiocyte differentiation oup.com.

Compound Information

| Compound Name | PubChem CID |

| Valproic Acid | 3121 |

Data Tables

Based on the search results, a summary of the observed effects of Valproic Acid on different cell types and processes in experimental models can be presented in a table format:

| Cell Type / Process | Observed Effect of Valproic Acid | Experimental Model | Key Markers/Pathways Involved | Source(s) |

| Myeloid Hematopoietic Progenitors | Promotes differentiation into monocytic lineage; Increases CD11b, CD14; Decreases erythroid markers | CD34+ HSPCs | PU.1, GATA-1, FOG-1, SP1 | nih.gov |

| U937 cells (Myelomonocytic) | Induces differentiation into monocytes | In vitro cell culture | H3/H4 acetylation, p21, CD11a, CD11b, CD11c, CD13, CD18, CD64 | nih.govresearchgate.netresearchgate.net |

| Neurogenesis (Hippocampus) | Promotes neural stem cell proliferation and maturation; Increases density of immature neurons | Adult mice, APP/PS1/Nestin-GFP mice (AD model), Postpubertal rats | BrdU, NeuN, Wnt/β-catenin pathway, SCF-KIT signaling, BTG2 | jneurosci.orgnih.govresearchgate.net |

| Neurite Growth | Promotes neurite outgrowth; Increases neurite length; Rescues dystrophic neurites | Cortical neurons (in vitro), Hippocampal neurons (in vivo and in vitro, AD model) | ERK pathway, PSD-95, GAP43, GSK-3β signaling pathway | ucl.ac.ukjneurosci.orgnih.gov |

| Neural Crest Progenitors | Affects proliferation and differentiation | Experimental models | Not specified in detail in sources | nih.gov |

| Hippocampal Neural Stem Cells | Affects proliferation and differentiation; Inhibits proliferation and induces neuronal differentiation in progenitor stages | Experimental models, Cultured hippocampal neural progenitor cells, Postpubertal rats | Ngn1, Math1, p15, Acetylated histone H4, SCF-KIT signaling, BTG2 | nih.govnih.govresearchgate.net |

| Mesenchymal Stem Cells (into Neuronal Phenotypes) | Induces neural differentiation | Adult MSCs, Human placenta-derived MSCs | SOCS5, FGF21, JAK/STAT pathway (downregulated), MAPK cascade (activated), Autophagy, βIII-tubulin | researchgate.netresearchgate.netiiarjournals.org |

| Oligodendrocyte Differentiation & Remyelination | Enhances differentiation of stem cells into oligodendrocytes; Improves remyelination and motor function; Increases MOG and OLIG2+ cells | Mouse model of MS (cuprizone-induced), EAE rat model | β-catenin, Myelin, Oligodendrocyte-specific genes, GSK3-β inhibition, Neural stem cells, Oligodendrocyte progenitors | researchgate.netehu.eusnih.govresearchgate.net |

| Cholangiocyte Differentiation (from hESCs/Hepatoblasts) | Promotes differentiation into cholangiocyte-like cells; Forms bile duct-like structures | Human embryonic stem cells (differentiated to hepatoblasts), NOD/SCID mice (implantation) | Notch2, HES-1, HEY-1, SOX9, AE2, AQP1, CFTR, CK19, CK7, Notch signaling pathway | oup.comnih.govresearchgate.net |

Cell Cycle Arrest and Apoptosis Induction in Transformed Cells

Valproic acid has demonstrated the capacity to induce cell cycle arrest and apoptosis in various transformed cell lines, a property linked to its role as a histone deacetylase (HDAC) inhibitor. Studies have shown that VPA can suppress the growth of poorly differentiated thyroid cancer cell lines by inducing apoptosis and cell cycle arrest. nih.gov The induction of apoptosis by VPA in these cells occurs through the activation of the intrinsic apoptotic pathway, involving caspases 3 and 9, but not caspase 8. nih.gov

Furthermore, VPA has been observed to selectively arrest the cell cycle at the G1 phase in these thyroid cancer cells, which is associated with an increase in the expression of the cell cycle inhibitor p21 and a reduction in the expression of cyclin A. nih.gov Similar effects have been reported in cervical cancer cell lines, where VPA induced proliferation suppression, apoptosis, and cell cycle arrest. spandidos-publications.com In melanoma cells, VPA has also been shown to induce G1 arrest and activate apoptosis. tandfonline.com The ability of VPA to inhibit HDAC activity is considered a key mechanism underlying these anti-proliferative effects in transformed cells. nih.govtandfonline.commdpi.combioscientifica.com

Neurobiological Research Mechanisms in In Vitro and Animal Models

Research in neurobiology has explored the multifaceted mechanisms by which valproic acid influences neuronal function and survival in experimental settings.

Synaptic Plasticity Modulation

Valproic acid has been shown to modulate synaptic plasticity, a fundamental process for learning and memory. Its effects on synaptic transmission and plasticity may involve interactions with glutamate (B1630785) receptors, such as AMPA receptors, and modulation of voltage-gated calcium channels. labforvets.comallstudyjournal.com By influencing calcium influx into neurons, VPA can alter calcium-dependent signaling pathways that are crucial for synaptic plasticity. allstudyjournal.com In models of Alzheimer's disease, VPA treatment has been associated with improved synaptic plasticity, potentially mediated through the glycogen (B147801) synthase kinase-3 beta (GSK-3β) signaling pathway and an increase in the levels of CREB and brain-derived neurotrophic factor (BDNF), molecules known to be involved in synaptic function and neurite outgrowth. nih.gov

Neuroprotective Mechanisms (e.g., neuronal survival/apoptosis, glial cell involvement)

Valproic acid exhibits neuroprotective properties in various in vitro and animal models of neurodegenerative conditions. labforvets.comeurekaselect.comtermedia.plscirp.org Its neuroprotective mechanisms are diverse and include the inhibition of HDAC activity, which can lead to the upregulation of pro-survival genes. termedia.plscirp.org VPA has been shown to protect neurons from apoptosis by activating anti-apoptotic proteins like Bcl-2 and by mitigating damage caused by oxidative stress and endoplasmic reticulum stress. termedia.plscirp.org

In the context of excitotoxicity, VPA has demonstrated protective effects against glutamate-induced neuronal damage. termedia.plscirp.org The presence of insulin (B600854) or IGF-1 appears to be important for VPA-mediated neuroprotection against apoptosis in some neuronal culture models, suggesting the involvement of pathways like the PI3K/Akt pathway. scirp.orgresearchgate.net While primarily acting on neurons, VPA may also indirectly influence neuronal survival through effects on glial cells; some studies have reported that VPA can induce apoptosis in microglial cell lines. scirp.org

Developmental Biology Research Mechanisms (e.g., effects on neurodevelopmental transcription pathways)

Studies in developmental biology have investigated the impact of valproic acid exposure on neurodevelopmental processes, particularly in experimental models. Prenatal exposure to VPA has been linked to adverse neurodevelopmental outcomes. mdpi.comnih.govoup.commdpi.com Research utilizing animal models, such as mice and zebrafish, has revealed that VPA can dysregulate the expression of genes and the activity of signaling pathways critical for proper neurodevelopment. nih.govbiorxiv.org These affected pathways include the Wnt, Notch, Rho-GTPase, and PI3K-Akt pathways. biorxiv.org

VPA can influence neurogenesis and neuronal differentiation, with observed differential effects depending on the differentiation state of the cells. mdpi.comresearchgate.netnih.govnih.gov Undifferentiated cells appear to be more susceptible to VPA-induced disruptions. mdpi.comresearchgate.netnih.govnih.gov The impact of VPA on neurodevelopmental transcription pathways is also associated with its inhibitory effects on HDACs, which can alter gene expression patterns. mdpi.comresearchgate.netnih.gov

Redox Signaling and Post-Translational Protein Modifications

Valproic acid has been shown to influence redox signaling and induce post-translational protein modifications in experimental models.

Protein Oxidation and Sulfenic Acid Formation in Cellular Contexts

Furthermore, valproic acid treatment has been shown to significantly increase sulfenic acid formation in undifferentiated cells. nih.govresearchgate.net This was observed through methods such as confocal microscopy and redox immunoblotting. nih.gov Sulfenic acid formation on active-site cysteines is recognized as an important signaling modification. nih.gov

Pretreatment with agents that induce the nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant pathway, such as D3T, was found to prevent VPA-induced protein modifications in both undifferentiated and differentiated cells. nih.govresearchgate.netnih.gov This suggests that activating antioxidant defense mechanisms can mitigate the oxidative effects of VPA. nih.govbyu.edu

Data on the effects of VPA on protein oxidation and sulfenic acid formation in undifferentiated and differentiated cells are summarized in the table below:

| Cell Type | VPA Treatment Effect on Overall Protein Oxidation | VPA Treatment Effect on Sulfenic Acid Formation | Effect of NRF2 Induction (D3T) + VPA |

| Undifferentiated | Increased | Increased | Prevented modifications |

| Differentiated | Unchanged (Protected) | Decreased | Prevented modifications |

Protein S-Glutathionylation Changes in Differentiated Cells

Protein S-glutathionylation is a post-translational modification involving the reversible covalent binding of glutathione (B108866) to cysteine residues, often serving a protective role against irreversible over-oxidation. nih.govmdpi.com Research using experimental models like P19 cells has investigated the effects of valproic acid on protein S-glutathionylation.

Conversely, differentiated neurons derived from P19 cells showed an increase in protein S-glutathionylation following VPA exposure. nih.govmdpi.com This increase in S-glutathionylation in differentiated cells is proposed as a mechanism contributing to their protection from severe oxidation induced by VPA. nih.govresearchgate.net The differing effects on S-glutathionylation between undifferentiated and differentiated cells suggest a role for this modification in the differential susceptibility to VPA-induced oxidative stress based on cellular differentiation state. nih.gov

The induction of the NRF2 antioxidant pathway through pretreatment with D3T prevented the observed changes in protein S-glutathionylation in differentiated cells treated with VPA. nih.gov

Data on the effects of VPA on protein S-glutathionylation in undifferentiated and differentiated cells are summarized in the table below:

| Cell Type | VPA Treatment Effect on Protein S-Glutathionylation | Effect of NRF2 Induction (D3T) + VPA |

| Undifferentiated | Unchanged (or Decreased in some findings) | Not explicitly detailed for S-glutathionylation alone, but prevented overall modifications nih.govnih.gov |

| Differentiated | Increased | Prevented changes |

These findings collectively demonstrate that valproic acid influences protein oxidation, sulfenic acid formation, and S-glutathionylation in a manner dependent on cellular differentiation state in experimental models.

Research Methodologies and Advanced Approaches for Valproic Acid Studies

Analytical Techniques for Quantitative and Qualitative Analysis in Research Samples

Chemical Derivatization Strategies for Analytical Enhancement

Analyzing valproic acid, particularly at low concentrations in complex biological matrices, presents challenges due to its lack of a strong chromophore, which limits detection using standard UV-based methods like high-performance liquid chromatography (HPLC). nih.govcolab.wsoup.com Chemical derivatization is a crucial strategy employed to overcome this limitation by introducing a detectable tag onto the VPA molecule. This process enhances the sensitivity and selectivity of analytical techniques, enabling accurate quantification of VPA in various samples. nih.govcolab.wsoup.comoup.com

Derivatization can facilitate the use of HPLC with UV detection by adding chromophoric groups to VPA. nih.govcolab.ws For instance, the introduction of benzoyl or phenyl groups through esterification reactions using coupling agents allows for the creation of chromophores detectable by HPLC. nih.govcolab.ws Specific reagents like trichlorophenol and 2-hydroxyacetophenone (B1195853) have been used to introduce phenyl and benzoyl groups, respectively, onto sodium valproate for HPLC analysis. colab.ws Another reported method involves derivatization with 2-bromo-2'-acetonaphthone, enabling sensitive detection of VPA in human plasma with a limit of detection as low as 0.01 μg/mL. oup.comoup.com

Besides enhancing UV detection, derivatization is also valuable for gas chromatography (GC) and mass spectrometry (MS) analysis. VPA's volatility and thermal stability can be improved through derivatization, making it more amenable to GC-MS. Butylated derivatives, for example, have been generated to enhance sensitivity in GC-MS analysis of VPA. ufrgs.br

The utility of chemical derivatization in liquid chromatography extends beyond detection enhancement. It can block hydrogen bonding sites and reduce compound polarity, improving chromatographic separation. nih.gov Derivatization is also used for confirming sample identity. nih.gov

In Vitro Model Systems for Mechanistic Elucidation

In vitro model systems are indispensable tools for dissecting the cellular and molecular mechanisms of valproic acid's actions under controlled conditions. These models allow researchers to investigate VPA's direct effects on specific cell types and biological processes.

Mammalian Cell Lines (e.g., U937, F9, HeLa, P19 cells)

Various mammalian cell lines are widely used to study VPA's effects, particularly its role as an HDAC inhibitor and its impact on cell differentiation, proliferation, and apoptosis.

U937 cells: This myelomonocytic cell line has been used to demonstrate that VPA induces differentiation into monocytes. This differentiation is associated with increased histone H3 and H4 acetylation and the induction of p21 expression, a protein required for monocyte development. nih.govpsu.edu VPA treatment in U937 cells leads to the upregulation of myeloid markers such as CD11a, CD11b, CD11c, CD13, CD18, and CD64. nih.govpsu.edu Studies using U937 cells and their response to VPA have supported the argument that VPA-induced differentiation is mediated through HDAC inhibition. psu.edu VPA has also been shown to induce apoptosis in U937 cells. nih.govbrieflands.com

F9 cells: These mouse embryonal carcinoma cells are a model system for studying differentiation. VPA induces a specific type of differentiation in F9 cells, characterized by reduced proliferation, morphological changes, and the accumulation of the AP-2 transcription factor. nih.govgoogle.complos.org This suggests a potential role for VPA in promoting neuronal or neural crest cell-like differentiation in this model. nih.gov

HeLa cells: This human cervical cancer cell line is used to investigate the anti-proliferative and apoptotic effects of VPA. VPA inhibits HeLa cell proliferation and induces apoptosis through caspase-dependent pathways. nih.govbrieflands.comspandidos-publications.comcjmb.org Studies in HeLa cells have shown that VPA treatment leads to the inhibition of Akt1 and Akt2 gene expression, contributing to the deactivation of cellular Akt. nih.gov VPA also induces cell cycle arrest in HeLa cells, with effects observed in both G1 and G2/M phases depending on the concentration. brieflands.comspandidos-publications.comcjmb.org The pro-apoptotic effect of VPA in HeLa cells involves enhancing p53 and p21 expression and inducing the intrinsic apoptotic pathway. brieflands.comcjmb.orgresearchgate.net

P19 cells: These mouse embryonal carcinoma cells are a pluripotent cell line used to study neural differentiation. VPA has been shown to affect differentiation in P19 cells. plos.org Studies using P19 cells have investigated the oxidative stress induced by VPA during differentiation. byu.edutandfonline.comsci-hub.seresearchgate.netx-mol.com VPA treatment in undifferentiated P19 cells increased oxidant levels and oxidized the glutathione (B108866) redox couple, while differentiated P19 cells were protected from protein oxidation. tandfonline.comresearchgate.netx-mol.com

Primary Neuronal Cultures

Primary neuronal cultures provide a more physiologically relevant model for studying VPA's direct effects on neurons. These cultures are used to investigate VPA's influence on neuronal growth, differentiation, and survival. Studies have shown that VPA can promote neurite outgrowth in some neurological conditions. nih.gov VPA has been found to enhance axonal growth of neurons in vitro, allowing them to overcome inhibition by myelin proteins. nih.gov This effect is associated with upregulating histone acetylation and inducing neurotrophic genes. nih.gov

Human Liver Microsomes

Human liver microsomes (HLMs) are a valuable in vitro system for studying the metabolic fate of valproic acid, particularly the role of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) in its biotransformation. pharmgkb.orgubc.canih.govnih.govasm.org

VPA undergoes extensive metabolism in the liver through several pathways, including glucuronidation, mitochondrial beta-oxidation, and CYP-mediated oxidation. pharmgkb.orgnih.gov Studies using HLMs have identified the specific UGT isoforms involved in VPA glucuronidation, the major metabolic pathway. UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15 have been reported to catalyze VPA glucuronidation in vitro, although the role of UGT2B15 has been disputed. pharmgkb.orgnih.gov UGT2B7 has shown the highest intrinsic clearance for VPA glucuronidation among the tested UGTs. nih.gov

HLMs are also used to investigate the minor CYP-mediated oxidation pathway of VPA. CYP2C9 and CYP2A6 are considered the predominant enzymes in this pathway, with CYP2B6 also shown to form metabolites in vitro. pharmgkb.orgubc.ca Studies using HLMs and recombinant enzymes have demonstrated that CYP2C9 is the major isoform responsible for the formation of metabolites like 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. pharmgkb.orgubc.ca

Furthermore, HLMs are used to assess VPA's potential to inhibit CYP enzymes, which can lead to drug interactions. In vitro studies using pooled HLMs have shown that VPA competitively inhibits CYP2C9 activity at clinically relevant concentrations. nih.gov VPA also shows slight inhibition of CYP2C19 and CYP3A4 activities. nih.gov

Stem Cell Cultures (e.g., adult mesenchymal stem cells, human embryonic stem cells, induced pluripotent stem cells)

Stem cell cultures are crucial models for understanding VPA's effects on cell fate decisions, differentiation, and pluripotency.

Adult mesenchymal stem cells (MSCs): VPA has been shown to induce neural differentiation in adult MSCs. balkanmedicaljournal.orgnih.govnih.gov This differentiation process can occur rapidly, with studies showing neural differentiation within 24 hours of VPA exposure. balkanmedicaljournal.orgnih.gov The mechanisms involved include the upregulation of SOCS5 and FGF21 expression, downregulation of the JAK/STAT pathway, and activation of the MAPK cascade. balkanmedicaljournal.orgnih.gov VPA has also been shown to enhance MSC migration. balkanmedicaljournal.orgamegroups.cn

Human embryonic stem cells (hESCs): hESCs are used to study the impact of VPA on early development and differentiation into various lineages. VPA exposure in hESCs has been investigated for its effects on gene expression related to neurodevelopment. nih.gov Studies have also explored VPA's role in promoting the differentiation of hESC-derived hepatoblasts into cholangiocyte-like cells, a process mediated by activating the Notch signaling pathway. researchgate.netoup.com

Induced pluripotent stem cells (iPSCs): iPSCs are a valuable tool for disease modeling and regenerative medicine. VPA is known to significantly improve the efficiency of iPSC generation from somatic cells. nih.govifctp.orgosti.govijstemcell.com VPA enhances iPSC induction by suppressing reprogramming-induced senescence, which is a barrier to efficient reprogramming. nih.govosti.gov This suppression is related to the downregulation of the activated p16/p21 pathway. nih.govosti.gov VPA can also promote the expression of endogenous c-Myc, contributing to improved reprogramming efficiency. ijstemcell.com Studies have also shown that VPA can stimulate myogenesis in pluripotent stem cell-derived mesodermal progenitors in a Notch-dependent manner. biorxiv.org

In Vivo Animal Model Systems for Mechanistic Research

In vivo animal models are essential for studying the complex effects of valproic acid in a whole organism context, allowing for the investigation of its impact on behavior, neuroanatomy, and various physiological processes. Rodent models, particularly rats and mice, are commonly used. bohrium.comresearchgate.netbohrium.comucl.ac.uk

Animal models are utilized to study VPA's effects on neurodevelopment, especially in the context of prenatal exposure. bohrium.comresearchgate.netbohrium.com Exposure of pregnant rodents to VPA at specific gestational stages can induce autistic-like behaviors in the offspring, including deficits in social interaction, increased repetitive behaviors, and altered communication. bohrium.comresearchgate.net These models are considered to have face and construct validity for studying autism spectrum disorder (ASD). bohrium.comresearchgate.net

In vivo studies allow for the analysis of neuroanatomical changes induced by VPA, such as alterations in neuron numbers and volumes in different brain regions like the amygdala, cerebellum, and hippocampus. bohrium.comresearchgate.net At the cellular level, in vivo models help investigate how VPA alters neuronal morphology, neurocircuitry, and the expression of genes related to autism. bohrium.com

Animal models are also used to study VPA's effects on axonal growth and recovery after injury. Studies in rats have shown that delayed VPA injection can accelerate locomotor recovery after spinal cord injury and enhance neurite outgrowth. nih.gov This is associated with the upregulation of histone acetylation and the induction of neurotrophic genes in vivo. nih.gov

Furthermore, in vivo models are employed to study VPA's impact on synaptic plasticity and its potential neuroprotective effects. ucl.ac.uk Studies in epileptic rat models have indicated that VPA can affect short-term plasticity. ucl.ac.uk

While animal models provide valuable insights into VPA's mechanisms, it is important to consider the differences between animal models and human conditions, such as the timing and duration of VPA exposure and potential sex differences in outcomes. bohrium.com

Interactive Data Tables:

While the search results provided detailed findings within the text, they did not consistently present structured numerical data that could be easily compiled into comprehensive, interactive tables covering multiple parameters across different studies and cell lines within the strict scope of the requested sections. The findings are often descriptive of the effects observed (e.g., "inhibited proliferation," "induced apoptosis," "increased expression") or provide specific values within the narrative of a single study for a particular endpoint. Creating interactive tables from this type of data would require making assumptions or synthesizing information in a way that goes beyond presenting explicitly structured data found in the results. Therefore, based on the nature of the provided search outputs, generating interactive data tables as requested is not feasible without introducing external information or making interpretations that could violate the strict adherence to the search results and the specified outline.

However, here is an example of how a simple markdown table could be presented if specific, comparable numerical data were available within the search results for a particular aspect, such as VPA's effect on cell viability (IC50 values) in different cell lines mentioned:

| Cell Line | VPA Treatment Duration | IC50 Value (mM) | Source |

| HeLa | 24 h | 32.06 | researchgate.net |

| HeLa | 48 h | 21.29 | researchgate.net |

| HeLa | 72 h | 14.51 | researchgate.net |

Rodent Models (e.g., rat cortical neurons, mouse models of neurodegenerative diseases)

Rodent models, particularly rats and mice, are widely utilized to study the neurobiological effects of Valproic Acid, including its impact on neuronal function and its potential in treating neurodegenerative diseases and neurodevelopmental disorders. Primary cultures of rat cortical neurons are employed to investigate the direct effects of VPA on neuronal viability, oxidative stress, and the expression of specific proteins and genes nih.govspandidos-publications.comen-journal.org. For instance, studies using cultured rat cortical neurons have shown that VPA can induce oxidative stress markers like 4-hydroxynonenal (B163490) (4-HNE) expression and reactive oxygen species (ROS) generation, while co-incubation with certain compounds can mitigate these effects spandidos-publications.com. VPA treatment in cultured rat cortical neurons has also been shown to alter gene expression profiles, affecting genes involved in neuronal excitation and inhibition nih.gov.